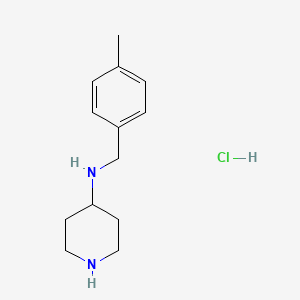

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-15H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGZEWDMQSCUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidine core with a versatile primary amine and a lipophilic 4-methylbenzyl group, offer a compelling scaffold for the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, delving into its chemical attributes, synthetic utility, and its role in the development of potent and selective bioactive agents. Through a detailed case study on the synthesis of opioid analgesics, this document will illustrate the practical application and strategic advantages of incorporating this motif into drug discovery programs.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, found in a vast array of natural products and clinically approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets.[3] The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of a molecule's physicochemical properties such as solubility and lipophilicity.[2][3] This inherent versatility has led to the designation of the piperidine motif as a "privileged structure," capable of interacting with a wide range of biological targets.[3]

This compound capitalizes on these favorable attributes by incorporating two key features: a 4-methylbenzyl group and a 4-amino substituent. The N-benzyl group is a common motif in drug discovery, known to enhance target affinity through cation-π and π-π interactions, while also improving metabolic stability and pharmacokinetic profiles. The 4-methyl substituent on the benzyl ring further modulates lipophilicity and can influence binding to specific receptor pockets. The primary amine at the 4-position of the piperidine ring serves as a crucial handle for further chemical elaboration, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁ClN₂ | [Vendor Data] |

| Molecular Weight | 240.77 g/mol | [Vendor Data] |

| Appearance | Off-white to white crystalline powder | [Vendor Data] |

| Solubility | Soluble in water and methanol | [General Knowledge] |

| CAS Number | 103996-29-4 | [Vendor Data] |

Synthetic Pathways and Key Reactions

The synthesis of derivatives from this compound primarily leverages the reactivity of the 4-amino group. This primary amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

Reductive Amination: A Gateway to Diverse Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. While this compound itself is often prepared via reductive amination of N-(4-methylbenzyl)-4-piperidone, its 4-amino group can be further functionalized through this powerful reaction.

Diagram 1: General Scheme for Reductive Amination

Caption: Reductive amination workflow.

Acylation: Building Amide-Based Therapeutics

The nucleophilic 4-amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental to the synthesis of a wide range of pharmaceuticals, including the potent opioid analgesics discussed in the case study below.

Diagram 2: General Scheme for Acylation

Caption: Acylation of the 4-amino group.

Case Study: Synthesis of Potent Opioid Analgesics

The 4-anilidopiperidine scaffold is the cornerstone of the fentanyl class of synthetic opioids, which are highly potent µ-opioid receptor agonists.[4][5] The synthesis of these analgesics provides an excellent example of the utility of N-substituted-4-aminopiperidine derivatives. While a direct synthesis starting from this compound is not explicitly detailed in readily available literature, a closely related synthesis of fentanyl analogs illustrates the key chemical transformations.

The general synthetic strategy involves two main steps:

-

Formation of the 4-anilinopiperidine core: This is typically achieved through the reductive amination of an N-substituted-4-piperidone with aniline.

-

Acylation of the aniline nitrogen: The secondary amine of the resulting 4-anilinopiperidine is then acylated to introduce the characteristic propanamide or other acyl groups found in fentanyl and its analogs.

In the context of our building block, a hypothetical, yet chemically sound, synthesis of a 4-methylbenzyl fentanyl analog would proceed as follows:

Diagram 3: Hypothetical Synthesis of a 4-Methylbenzyl Fentanyl Analog

Caption: Synthetic route to a 4-methylbenzyl fentanyl analog.

This synthetic approach highlights how this compound, or its corresponding free base, serves as a direct precursor to the acylation step, a critical juncture in the synthesis of these potent analgesics.

Structure-Activity Relationships (SAR) in Fentanyl Analogs

The potency and pharmacological profile of fentanyl analogs are highly sensitive to modifications of the 4-anilidopiperidine core.[5]

-

N-substituent on the piperidine ring: The nature of the substituent on the piperidine nitrogen significantly influences activity. The phenethyl group in fentanyl is optimal, but other bulky, lipophilic groups can also confer high potency. The 4-methylbenzyl group in our target building block would be expected to produce a potent analog, with the methyl group potentially fine-tuning the interaction with the opioid receptor.

-

Acyl group on the aniline nitrogen: The propanamide group is critical for the high analgesic potency of fentanyl. Variations in this group can modulate both potency and duration of action.[6]

-

Substituents on the piperidine ring: Methylation at the 3-position of the piperidine ring can dramatically increase potency, as seen in 3-methylfentanyl.[6]

Experimental Protocols

The following are representative, detailed protocols for the key synthetic transformations involving N-substituted 4-aminopiperidine derivatives, based on established methodologies for the synthesis of fentanyl analogs.

Protocol: Synthesis of N-Phenyl-1-(4-methylbenzyl)piperidin-4-amine

This protocol is adapted from standard reductive amination procedures for the synthesis of 4-anilinopiperidines.

-

To a solution of N-(4-methylbenzyl)-4-piperidone (1.0 eq) in anhydrous dichloromethane (0.2 M) is added aniline (1.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting piperidone.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol: Synthesis of N-(1-(4-Methylbenzyl)piperidin-4-yl)-N-phenylpropanamide

This protocol describes the acylation of the 4-anilinopiperidine intermediate.

-

To a solution of N-phenyl-1-(4-methylbenzyl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (0.2 M) is added triethylamine (1.5 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

Propionyl chloride (1.2 eq) is added dropwise over 10 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is diluted with dichloromethane and washed successively with 1 M HCl (aq), saturated sodium bicarbonate (aq), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the final compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its inherent structural features, derived from the privileged piperidine scaffold, combined with the versatility of its primary amine functionality, provide a robust platform for the synthesis of novel and potent bioactive molecules. The case study of its application in the synthesis of opioid analgesics demonstrates its direct relevance to the development of CNS-acting agents. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery endeavors.

References

- Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of piperidines. Current Opinion in Chemical Biology, 14(3), 362-368.

- Lecoutey, C., & Gulea, M. (2015). Recent advances in the synthesis of piperidines.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

- Gupta, P. K., & Jaszberenyi, J. C. (2019). Fentanyl and its analogs: A review of their chemistry, pharmacology, and toxicology. Journal of Toxicology, 2019, 6542672.

- Pasternak, G. W. (2018). Mu opioid pharmacology: 40 years to the promised land. Advances in Pharmacology, 82, 231-258.

- Chen, X. P., Yang, Y. L., Chen, C. Y., & Shang, X. E. (1992). [Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 27(7), 503–509.

Sources

- 1. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dtic.minsky.ai [dtic.minsky.ai]

- 5. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]

- 6. [Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride: An In-depth Technical Guide

Introduction: The Significance of the N-Benzylpiperidine Scaffold in Modern Drug Discovery

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its structural features, including a flexible three-dimensional nature and the capacity for crucial cation-π interactions with target proteins, make it a versatile scaffold for drug design.[1] This framework is integral to numerous approved pharmaceuticals and candidates in clinical and preclinical development, highlighting its broad therapeutic potential.[1][2] The synthesis and characterization of derivatives such as N-(4-Methylbenzyl)piperidin-4-amine hydrochloride are therefore of significant interest to researchers in drug discovery and development, who seek to explore new chemical space and refine the pharmacological properties of lead compounds.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a strategic two-step process. This pathway leverages a protective group strategy to ensure regioselectivity and high yields, followed by a deprotection step that concurrently forms the desired hydrochloride salt. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Reductive Amination - Synthesis of tert-Butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate

Rationale: Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[6] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective reagent that reduces the intermediate iminium ion in situ without reducing the starting aldehyde, thus preventing unwanted side reactions.[7] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the reactants and the reducing agent.

Experimental Protocol:

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate as a solid.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions.[8] A solution of hydrogen chloride (HCl) in 1,4-dioxane is a common and effective reagent for this transformation, as it provides a strong acid in an organic solvent, facilitating a clean reaction and precipitation of the hydrochloride salt.[9][10]

Experimental Protocol:

-

Dissolve the purified tert-butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate (1.0 eq) in 1,4-dioxane.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (excess, typically 5-10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the hydrochloride salt will typically precipitate from the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Part 2: Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed.

Figure 2: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound.[11] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 8.5 | br s | 3H | -NH₃⁺ |

| ~7.4 - 7.2 | m | 4H | Aromatic-H |

| ~4.1 | s | 2H | Ar-CH₂-N |

| ~3.5 - 3.3 | m | 2H | Piperidine-H (axial, C2/C6) |

| ~3.2 - 3.0 | m | 1H | Piperidine-H (C4) |

| ~3.0 - 2.8 | m | 2H | Piperidine-H (equatorial, C2/C6) |

| 2.31 | s | 3H | Ar-CH₃ |

| ~2.2 - 2.0 | m | 2H | Piperidine-H (axial, C3/C5) |

| ~1.9 - 1.7 | m | 2H | Piperidine-H (equatorial, C3/C5) |

Note: The chemical shifts are predictions based on the analysis of structurally similar compounds. The broad singlet for the amine protons is due to proton exchange and the positive charge on the nitrogen.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Aromatic-C (quaternary, C-CH₃) |

| ~131 | Aromatic-C (quaternary, C-CH₂) |

| ~130 | Aromatic-CH |

| ~129 | Aromatic-CH |

| ~60 | Ar-CH₂-N |

| ~50 | Piperidine-C (C2/C6) |

| ~45 | Piperidine-C (C4) |

| ~28 | Piperidine-C (C3/C5) |

| 20.71 | Ar-CH₃ |

Note: The spectral data for the closely related compound 1-(4-methylbenzyl)piperidine shows characteristic peaks for the 4-methylbenzyl group, which are expected to be present in the target molecule.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt is expected to show characteristic absorption bands.

Expected FTIR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amine salt) |

| ~3000-2800 | C-H stretching (aliphatic and aromatic) |

| ~1600 | N-H bending (amine salt) |

| ~1515 | C=C stretching (aromatic ring) |

| ~1450 | C-H bending (aliphatic) |

| ~1100 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (ESI+):

-

Molecular Ion (M+H)⁺: Expected at m/z ≈ 205.17, corresponding to the free base C₁₃H₂₀N₂.

-

Major Fragments: Fragmentation is likely to occur via cleavage of the benzylic C-N bond, leading to a fragment at m/z ≈ 105 (4-methylbenzyl cation) and the piperidine fragment.

Safety and Handling

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also a skin and eye irritant. Handle in a well-ventilated fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][10][13]

4 M HCl in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.[9][10]

This compound: The toxicological properties of this specific compound have not been fully evaluated. It should be handled with care, avoiding inhalation, ingestion, and skin contact. Standard laboratory safety practices should be followed.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The two-step process, involving a reductive amination followed by Boc deprotection and salt formation, is efficient and provides a high-purity product. The comprehensive characterization workflow, utilizing NMR, FTIR, and mass spectrometry, ensures the unambiguous confirmation of the final compound's structure and purity. This guide serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the synthesis of this and related N-benzylpiperidine derivatives for further investigation.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. (2010). Bioorganic & Medicinal Chemistry Letters, 20(14), 4215-4218.

- Boc Deprotection - HCl. (n.d.). Common Organic Chemistry.

- Reddit post on N-boc deprotection. (2024). r/Chempros.

- Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- N-benzyl-4-piperidone: synthesis and uses. (2024). Guidechem.

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem, 19(20).

- Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019).

- 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). PMC - NIH.

- 4-Amino-1-benzylpiperidine. (n.d.). Chem-Impex.

- Reductive Amin

- 4-(N-Methyl-N-benzylamino)piperidine synthesis. (n.d.). ChemicalBook.

- Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. (n.d.). The Royal Society of Chemistry.

- SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). (n.d.).

- Efficient Synthesis Pathways: Using 4-Amino-1-benzylpiperidine. (2025).

- 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. (n.d.). PubChem - NIH.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (n.d.). Benchchem.

- N-(P-Tolyl)piperidin-4-amine dihydrochloride | C12H20Cl2N2 | CID 66545679. (n.d.). PubChem.

- 4-Methylpiperidine hydrochloride. (n.d.). NIST WebBook.

- 4-Methyl-N-p-tolyl-piperidine-1-carbox-amide. (2012). PubMed.

- N-Phenyl-4-piperidinamine. (n.d.). NIST WebBook.

- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Literature review on the synthesis of N-substituted piperidin-4-amines. (n.d.). Benchchem.

- Technical Support Center: Regioselective Synthesis of N-(4-chlorophenyl)

- N-Phenyl-4-piperidinamine. (n.d.). NIST WebBook.

- 1988082-93-4 | N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride. (n.d.).

- 4-Methylpiperidine(626-58-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride | C14H23ClN2 | CID 60137062. (n.d.). PubChem.

- A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. (2021). ChemSpider Synthetic Pages.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC.

- 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Aldehyde not reacting in reductive amination reaction, thoughts?. (2018).

- Reductive Amination of Benzaldehyde | PDF | C

- (4-Methyl-benzyl)-piperidin-4-yl-aMine hydrochloride CAS#: 1289385-74-5. (n.d.).

- N-(2-methylphenyl)piperidin-4-amine (C12H18N2). (n.d.). PubChemLite.

- Piperidine(110-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Page loading... [guidechem.com]

"physicochemical properties of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Abstract

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, enabling prediction of its physiological behavior, optimization of formulation strategies, and assurance of analytical reproducibility. This guide provides a detailed examination of the essential physicochemical characteristics of this compound, outlining both the theoretical basis and the practical, validated methodologies for their determination. We present a synthesis of key properties, including spectroscopic identity, melting point, aqueous solubility, dissociation constant (pKa), and lipophilicity, grounded in authoritative protocols and industry best practices.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally confirm its identity and structure. This compound is a salt, comprised of a protonated substituted piperidine cation and a chloride anion. The organic cation features a central piperidine ring functionalized with an amine at the 4-position and a 4-methylbenzyl group attached to the piperidine nitrogen.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₂₁ClN₂

-

Molecular Weight: 240.77 g/mol

-

CAS Number: 1269399-56-1

The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.

Figure 1: Chemical Structure of this compound.

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis provides an unimpeachable confirmation of chemical structure. For a novel or reference batch of this compound, a suite of spectroscopic tests is required.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. For this molecule, characteristic signals would be expected in the aromatic region (for the benzyl ring), aliphatic region (for the piperidine and benzylic CH₂ groups), and signals for the amine protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR complements ¹H NMR by providing a count of unique carbon environments. Key expected signals include those for the aromatic carbons, the aliphatic carbons of the piperidine ring, the benzylic carbon, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

-

N-H stretching: Broad absorptions in the 3200-3400 cm⁻¹ region, characteristic of the primary amine (NH₂) and the protonated piperidine nitrogen (N⁺-H).

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ range for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Using a technique like Electrospray Ionization (ESI), the expected base peak would correspond to the protonated free base [M+H]⁺ at an m/z of approximately 219.18, corresponding to the cation C₁₃H₂₀N₂.

Core Physicochemical Properties: Measurement and Rationale

The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical determinants of its behavior in both chemical and biological systems.

Melting Point and Thermal Analysis

The melting point is a fundamental indicator of purity and solid-state stability. A sharp melting range typically signifies high purity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides more comprehensive thermodynamic information, including the heat of fusion.

Experimental Protocol: Melting Point Determination by DSC

-

Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to enclose the sample.

-

Method Parameters:

-

Temperature Range: 25 °C to 250 °C (or higher, based on preliminary tests).

-

Heating Rate: 10 °C/min.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Analysis: Run the sample and a reference empty pan. The melting point is determined as the onset temperature of the melting endotherm.

Aqueous Solubility

Solubility is a critical parameter that influences bioavailability and the design of formulations. As a hydrochloride salt of an amine, the solubility of this compound is expected to be pH-dependent, generally exhibiting higher solubility at lower pH values where the molecule is fully ionized.

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH, such as 7.4.

-

Sample Addition: Add an excess amount of this compound to a glass vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved particulates.

-

Quantification: Prepare a series of dilutions and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.

Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For this compound, two pKa values are expected: one for the primary amine (R-NH₂) and a higher one for the tertiary piperidine nitrogen (R₃N⁺-H). These values are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a robust and accurate method for pKa determination.

Rationale for Method Choice: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant (acid or base). The inflection points in the resulting titration curve correspond to the pKa values, providing a direct and reliable measurement of the compound's ionization behavior.

Lipophilicity (LogP / LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octanol and water.

-

LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For ionizable molecules, LogD is more physiologically relevant.

The LogD at pH 7.4 is a standard parameter in drug discovery. It can be determined using a shake-flask method with octanol and pH 7.4 buffer.

Summary of Physicochemical Properties

This table summarizes the key physicochemical properties for this compound, based on available data and established predictive models. Experimental determination is required for definitive values.

| Property | Method | Expected Value / Significance |

| Molecular Weight | Calculation | 240.77 g/mol |

| Appearance | Visual Inspection | Likely a white to off-white crystalline solid. |

| Melting Point | DSC | To be determined (TBD). Critical for purity assessment. |

| Aqueous Solubility | Shake-Flask (pH 7.4) | TBD. Expected to be pH-dependent. |

| pKa₁ (Primary Amine) | Potentiometric Titration | TBD. Estimated range: 9.5 - 10.5. |

| pKa₂ (Piperidine N) | Potentiometric Titration | TBD. Estimated range: 8.0 - 9.0. |

| LogD (pH 7.4) | Shake-Flask | TBD. Crucial for predicting membrane permeability. |

Conclusion

The systematic characterization of this compound's physicochemical properties is not merely an academic exercise; it is a prerequisite for its successful application in research and development. The methodologies outlined in this guide—from spectroscopic confirmation to the determination of solubility and pKa—provide a robust framework for generating the high-quality, reliable data necessary to advance scientific discovery. Adherence to these validated protocols ensures data integrity and facilitates the translation of chemical potential into tangible outcomes.

References

An In-Depth Technical Guide to the Potential Neuroscience Applications of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of neuropharmacology, the piperidine nucleus stands as a cornerstone of drug design, integral to a multitude of clinically significant agents targeting the central nervous system (CNS).[1][2] Its conformational rigidity and synthetic tractability have made it a "privileged scaffold" for medicinal chemists. The fusion of this core with a 4-amino substitution and an N-benzyl group, as seen in N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, creates a molecule at the crossroads of several key pharmacological classes with profound implications for neuroscience research and drug development.

This technical guide provides a comprehensive exploration of the potential applications of this compound. Drawing upon the established pharmacology of structurally related N-benzylpiperidine and 4-aminopiperidine derivatives, we will elucidate hypothesized mechanisms of action and provide detailed, actionable experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this compound in addressing complex neurological and psychiatric disorders. The N-benzylpiperidine (N-BP) motif is a versatile tool in drug discovery, often used to fine-tune efficacy and physicochemical properties, and it can provide crucial cation-π interactions with target proteins.[3]

Synthesis and Characterization: Establishing a Foundation for Investigation

The synthesis of this compound can be achieved through established synthetic routes, most commonly via reductive amination. A generalizable and efficient method is outlined below.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

tert-butyl piperidin-4-ylcarbamate

-

4-Methylbenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Step 1: Reductive Amination. To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield crude tert-butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate.

-

Step 2: Boc Deprotection and Salt Formation. Dissolve the crude product from Step 1 in a minimal amount of methanol.

-

Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Continue stirring for 2-4 hours at room temperature. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity using ¹H and ¹³C NMR.

-

Mass Spectrometry (MS): Determine the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Postulated Mechanisms of Action and Therapeutic Targets in Neuroscience

The structural motifs of this compound suggest a polypharmacological profile with the potential to modulate multiple key targets in the CNS. The N-benzylpiperidine moiety is a common feature in molecules designed as cholinesterase inhibitors and ligands for various CNS receptors, while 4-aminopiperidine derivatives have shown promise as cognition enhancers and ion channel modulators.[4][5][6][7]

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

The N-benzylpiperidine scaffold is a well-established pharmacophore for potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[5][6][7] Donepezil, a cornerstone in Alzheimer's disease therapy, features this core structure.[2] The benzyl group often engages in a π-π stacking interaction with the Trp286 residue in the peripheral anionic site (PAS) of AChE, while the piperidine nitrogen interacts with the catalytic anionic site (CAS).

Hypothesis: this compound may act as a cholinesterase inhibitor, thereby increasing acetylcholine levels in the synaptic cleft and potentially offering therapeutic benefits in cognitive disorders like Alzheimer's disease. The 4-methyl group on the benzyl ring could further enhance binding affinity through hydrophobic interactions.

NMDA Receptor Antagonism: Targeting Excitotoxicity

Structurally related compounds, such as 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[8] Overactivation of NMDA receptors is a key mechanism of excitotoxicity implicated in neurodegenerative diseases and stroke.

Hypothesis: The N-(4-methylbenzyl)piperidine core of the title compound may confer affinity for the NMDA receptor, potentially acting as an antagonist. This could provide neuroprotective effects in conditions characterized by excessive glutamate signaling.

Dopamine D4 Receptor Modulation: Implications for Psychiatric Disorders

Substituted 4-aminopiperidines have demonstrated high affinity and selectivity for the dopamine D4 receptor.[9][10] The D4 receptor is a target of interest for the treatment of schizophrenia and other psychiatric disorders, with antagonists showing potential antipsychotic effects with a lower incidence of extrapyramidal side effects compared to D2 antagonists.

Hypothesis: this compound may exhibit antagonist or modulator activity at the dopamine D4 receptor, suggesting its potential utility in the treatment of psychosis and other dopamine-related pathologies.

N-type Calcium Channel Blockade: A Novel Approach to Neuropathic Pain

Derivatives of 4-aminopiperidine have been specifically designed and synthesized as blockers of N-type voltage-gated calcium channels.[11][12] These channels are crucial for neurotransmitter release at presynaptic terminals, particularly in pain pathways. Blocking these channels can effectively reduce the transmission of nociceptive signals.

Hypothesis: The 4-aminopiperidine moiety in this compound could enable it to block N-type calcium channels, presenting a potential therapeutic application in the management of chronic and neuropathic pain.

Experimental Protocols for Target Validation and Pharmacological Profiling

To systematically investigate the hypothesized neuroscience applications of this compound, a tiered approach of in vitro and in vivo assays is recommended.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency (IC₅₀) of this compound against AChE and BuChE.

Materials:

-

This compound

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

-

Donepezil or Tacrine as a positive control

Procedure:

-

Prepare stock solutions of the test compound, positive control, enzymes, substrates, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of varying concentrations of the test compound or positive control.

-

Add 125 µL of DTNB solution to each well.

-

Add 25 µL of the respective enzyme solution (AChE or BuChE) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |

| N-(4-Methylbenzyl)piperidin-4-amine HCl | Experimental | Experimental | Calculated |

| Donepezil (Positive Control) | Literature | Literature | Literature |

Protocol 3: In Vitro Radioligand Binding Assay for Dopamine D4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.

Materials:

-

This compound

-

Cell membranes expressing the human dopamine D4 receptor (e.g., from CHO or HEK293 cells)

-

[³H]Spiperone or another suitable radioligand

-

Haloperidol or Clozapine as a non-labeled competitor

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

In polypropylene tubes, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of the radioligand.

-

For non-specific binding determination, add a high concentration of a non-labeled competitor (e.g., haloperidol).

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the Ki value using the Cheng-Prusoff equation after calculating the IC₅₀ from a competitive binding curve.

Data Presentation:

| Compound | Dopamine D4 Receptor Ki (nM) |

| N-(4-Methylbenzyl)piperidin-4-amine HCl | Experimental |

| Clozapine (Reference Compound) | Literature |

Workflow for Comprehensive Neuroscience Profiling

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Piperidine Scaffold: A Technical Guide to Exploring the Biological Activity of N-(4-Methylbenzyl)piperidin-4-amine Derivatives

Introduction: The Privileged Piperidine Core in Modern Drug Discovery

The piperidine ring stands as a "privileged structure" in the landscape of medicinal chemistry. Its frequent appearance in a multitude of clinically successful drugs is a testament to its remarkable versatility. This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and the capacity for diverse molecular interactions, making it an ideal foundation for the rational design of novel therapeutic agents. This guide delves into the exploration of a specific class of these compounds: N-(4-Methylbenzyl)piperidin-4-amine derivatives. Our focus will be on the practical, technical aspects of their synthesis, biological evaluation, and the elucidation of their structure-activity relationships (SAR), with a particular emphasis on their potential as acetylcholinesterase (AChE) inhibitors for the management of neurodegenerative diseases such as Alzheimer's. We will also explore their potential in other therapeutic areas, including oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices presented.

I. Synthetic Pathways to N-(4-Methylbenzyl)piperidin-4-amine Derivatives: A Strategic Approach

The synthesis of N-(4-Methylbenzyl)piperidin-4-amine derivatives is most efficiently achieved through a strategic and controlled pathway that often commences with commercially available starting materials. A common and robust approach involves a multi-step sequence centered around reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[1]

Rationale for the Synthetic Route

The choice of a protected piperidone derivative as the starting material is crucial for ensuring selectivity and high yields. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions. Reductive amination is favored for its operational simplicity and the wide availability of suitable reducing agents and amine precursors.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent, tolerant of a broad range of functional groups, which is advantageous when constructing complex molecules.[2]

Detailed Synthetic Protocol

The following protocol outlines a representative synthesis of an N-(4-Methylbenzyl)piperidin-4-amine derivative.

Step 1: Reductive Amination of N-Boc-4-piperidone with 4-Methylbenzylamine

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-methylbenzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-((4-methylbenzyl)amino)piperidine-1-carboxylate.

Step 2: Deprotection of the Piperidine Nitrogen

-

Dissolve the product from Step 1 in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of N-(4-methylbenzyl)piperidin-4-amine.

-

Collect the solid by filtration and dry under vacuum to obtain the desired product.

Caption: Synthetic workflow for N-(4-Methylbenzyl)piperidin-4-amine.

II. Probing the Biological Landscape: In Vitro Assay Platforms

A thorough in vitro evaluation is paramount to understanding the biological activity profile of newly synthesized N-(4-Methylbenzyl)piperidin-4-amine derivatives. The following section details standardized protocols for assessing their potential as acetylcholinesterase inhibitors, anticancer agents, and antimicrobial compounds.

A. Acetylcholinesterase (AChE) Inhibition: The Ellman's Assay

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman's assay is a rapid, reliable, and cost-effective colorimetric method for measuring AChE activity and is well-suited for high-throughput screening of potential inhibitors.[3]

Principle of the Assay

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The liberated thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.[3] The rate of color formation is directly proportional to AChE activity.

Detailed Experimental Protocol

-

Preparation of Reagents:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

AChE Solution: Prepare a stock solution of AChE from a suitable source (e.g., electric eel) in phosphate buffer. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[4]

-

ATCh Solution: 15 mM in deionized water (prepare fresh daily).[4]

-

DTNB Solution: 3 mM in phosphate buffer, pH 8.0 (protect from light).[4]

-

Test Compound Stock Solution: 10 mM in DMSO.

-

Test Compound Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of final concentrations for IC₅₀ determination.

-

-

Assay Procedure (96-well plate format):

-

Plate Setup: In triplicate:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).[4]

-

Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound working solution at various concentrations.[4]

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[4]

-

Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCh solution to all wells. The final volume will be 200 µL.[4]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[4]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

-

Correct for background absorbance by subtracting the rate of the blank.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.[4]

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: Principle of the Ellman's assay for AChE inhibition.

B. Anticancer Activity: Cytotoxicity Assays

Piperidine derivatives have shown promise as anticancer agents by interfering with cell proliferation and survival.[5] The MTT and sulforhodamine B (SRB) assays are robust and widely used methods to assess the cytotoxic effects of compounds on cancer cell lines.

Detailed Experimental Protocol (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.

C. Antimicrobial Activity: Broth Microdilution Assay

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6]

Detailed Experimental Protocol

-

Preparation of Bacterial Inoculum:

-

Inoculate colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate at 37°C for 16-20 hours.[6]

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound with no visible bacterial growth (turbidity).[6]

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the N-(4-Methylbenzyl)piperidin-4-amine scaffold allows for the elucidation of the structure-activity relationship (SAR), providing critical insights for optimizing potency and selectivity.

Key Structural Modifications and Their Impact on AChE Inhibition

-

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence binding affinity to AChE. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric interactions within the enzyme's active site.

-

The Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for interaction with the catalytic anionic site (CAS) of AChE.[7]

-

The Amine at the 4-position: Modifications to the amine at the 4-position of the piperidine ring can impact interactions with the peripheral anionic site (PAS) of AChE, potentially leading to dual-binding site inhibitors.

Kinetic Analysis of Enzyme Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), steady-state kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[8][9] The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) to determine the effect of the inhibitor on the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the enzymatic reaction.[10]

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

IV. Predictive Assays for Drug-likeness: Blood-Brain Barrier Permeability

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical parameter. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across the BBB.[11]

PAMPA-BBB Assay Protocol

-

Principle: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane. The test compound is added to a donor well, and its diffusion across the membrane into an acceptor well is measured over time.[11]

-

Procedure:

-

Prepare the PAMPA plate by coating the filter with the lipid solution.

-

Add the test compound solution to the donor wells.

-

Place the donor plate on top of an acceptor plate containing buffer.

-

Incubate for a defined period (e.g., 5 hours) at room temperature.[11]

-

Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV spectroscopy.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated, which provides a measure of the compound's ability to cross the artificial membrane.

V. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

| Compound ID | R¹ on Benzyl Ring | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

| 1a | H | 2.08 | Mixed | - |

| 1b | 4-CH₃ | Value | Type | Value |

| 1c | 4-Cl | Value | Type | Value |

| Donepezil | - | Reference Value | - | - |

Data for compounds 1b and 1c are hypothetical and should be replaced with experimental values.[12]

Table 2: In Vitro Anticancer Activity (GI₅₀ in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | PC3 (Prostate) |

| 1a | Value | Value | Value |

| 1b | Value | Value | Value |

| 1c | Value | Value | Value |

| Doxorubicin | Reference Value | Reference Value | Reference Value |

Data are hypothetical and should be replaced with experimental values.

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| 1a | Value | Value | Value |

| 1b | Value | Value | Value |

| 1c | Value | Value | Value |

| Ciprofloxacin | Reference Value | Reference Value | - |

| Nystatin | - | - | Reference Value |

Data are hypothetical and should be replaced with experimental values.

VI. Conclusion and Future Directions

The N-(4-Methylbenzyl)piperidin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and SAR-guided optimization of these derivatives. Future research should focus on expanding the library of these compounds with diverse substitutions to further probe the SAR for various biological targets. Promising candidates identified through these in vitro assays should be advanced to in vivo models of disease to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The integration of computational modeling and in silico ADMET prediction can further streamline the drug discovery process, enabling the more efficient identification of lead compounds with a higher probability of clinical success.

References

-

Auctorres. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctorres. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

PubMed. (n.d.). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Retrieved from [Link]

-

PubMed. (n.d.). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Retrieved from [Link]

-

MDPI. (n.d.). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Retrieved from [Link]

-

PubMed Central. (n.d.). Animal models in the drug discovery pipeline for Alzheimer's disease. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

-

ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Kinetic Method for Rapid Mechanistic Analysis of Reversible Enzyme Inhibitors. Retrieved from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

PubMed. (2023, October 5). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Retrieved from [Link]

-

PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

-

Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Retrieved from [Link]

-

PubMed. (n.d.). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Retrieved from [Link]

-

Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

-

Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

-

YouTube. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

-

PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

-

NIH. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]

-

PubMed Central. (2011, April 18). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

University of Bath's research portal. (2023, October 19). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Retrieved from [Link]

-

NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Retrieved from [Link]

-

Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]

-

Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]

-

AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aklectures.com [aklectures.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride for Novel Analgesic Development

Abstract: The relentless pursuit of potent and safer analgesics is a cornerstone of modern medicinal chemistry. The piperidine scaffold remains a privileged structure, forming the core of numerous clinically successful opioids, including morphine and fentanyl.[1][2][3] This guide provides a comprehensive technical framework for the preclinical evaluation of a novel investigational compound, N-(4-Methylbenzyl)piperidin-4-amine hydrochloride (hereafter designated "PM4A"). We hypothesize that PM4A acts as a potent µ-opioid receptor (MOR) agonist. This document details the rationale, experimental design, and step-by-step protocols for the synthesis, in vitro characterization, and in vivo efficacy assessment of PM4A, offering a robust roadmap for researchers in the field of analgesic drug discovery.

Introduction and Rationale

The global burden of chronic and acute pain necessitates the development of new chemical entities (NCEs) with improved therapeutic profiles over existing options. While opioids are highly effective, their utility is often hampered by significant adverse effects, including respiratory depression, tolerance, and addiction potential.[3] The phenylpiperidine class of compounds has a rich history in analgesic development, acting primarily as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is a key modulator of nociceptive signaling.[4]

Recent efforts have focused on subtle modifications of the classic piperidine structure to optimize efficacy while mitigating side effects. Some strategies involve creating dual-acting ligands that engage other targets, such as the sigma-1 receptor (σ₁R), which may offer a path to safer analgesics.[5][6] The target compound, PM4A, was designed based on established structure-activity relationships of N-benzylpiperidine derivatives, which have shown promising antinociceptive effects.[5] This guide provides the scientific and methodological foundation for its initial preclinical assessment.

Compound Profile: Synthesis and Characterization

Chemical Properties of PM4A

A thorough understanding of the physicochemical properties of PM4A is fundamental for its formulation and delivery.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₁ClN₂ |

| Molecular Weight | 240.77 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, and ethanol |

| Structure | (Chemical structure image would be placed here) |

Synthesis Protocol: Reductive Amination Pathway

The synthesis of PM4A can be efficiently achieved via a two-step process starting from 1-Boc-4-piperidone. This common pathway involves the formation of a key intermediate followed by reductive amination.

Step 1: Synthesis of N-(4-methylbenzyl)piperidin-4-one

-

To a solution of 4-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add 4-methylbenzaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-(4-methylbenzyl)piperidin-4-amine as a clear oil.

Step 2: Hydrochloride Salt Formation

-

Dissolve the purified amine from Step 1 in anhydrous diethyl ether (Et₂O).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 2M solution of HCl in Et₂O dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold Et₂O, and dry under vacuum to yield the final product, this compound (PM4A).

In Vitro Pharmacological Characterization

The primary mechanistic hypothesis is that PM4A exerts its analgesic effects through direct interaction with the µ-opioid receptor. The following in vitro assays are designed to quantify this interaction.

MOR Signaling Pathway

Activation of the MOR by an agonist like morphine leads to the inhibition of adenylyl cyclase via the Gαi/o subunit of the associated G-protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This is the primary signaling cascade associated with analgesia.

Figure 1: Simplified µ-Opioid Receptor (MOR) signaling cascade initiated by an agonist.

Protocol: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of PM4A for the human µ-opioid receptor (hMOR) by measuring its ability to displace a known radiolabeled ligand.[8]

-

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing hMOR.

-

Radioligand: [³H]-DAMGO (a selective MOR agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 µM).

-

96-well plates, scintillation fluid, liquid scintillation counter, glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of the test compound PM4A (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

In a 96-well plate, combine in a final volume of 200 µL:

-

50 µL hMOR cell membranes (10-20 µg protein).

-

50 µL [³H]-DAMGO at a concentration near its Kd (e.g., 1 nM).

-

50 µL of varying concentrations of PM4A.

-

For Total Binding: Add 50 µL of assay buffer instead of the test compound.

-

For Non-specific Binding: Add 50 µL of 10 µM naloxone.

-

-

Incubate the plate at 25°C for 90 minutes to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-